2H-tetrazole-5-sulfonic acid

CAS No.: 82986-47-8

Cat. No.: VC19297741

Molecular Formula: CH2N4O3S

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82986-47-8 |

|---|---|

| Molecular Formula | CH2N4O3S |

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | 2H-tetrazole-5-sulfonic acid |

| Standard InChI | InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5) |

| Standard InChI Key | WTWZWBCQKSCVFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NNN=N1)S(=O)(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

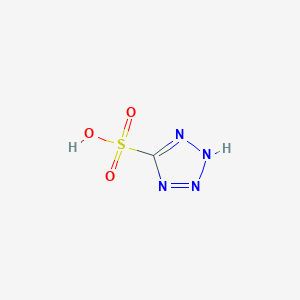

The compound’s structure consists of a planar tetrazole ring (a five-membered ring with four nitrogen atoms) fused to a sulfonic acid (-SO₃H) group at position 5 (Figure 1). Density functional theory (DFT) calculations suggest that the sulfonic acid group induces significant electron-withdrawing effects, stabilizing the tetrazole ring and increasing its acidity compared to non-sulfonated analogs . The exact mass is 149.985 g/mol, and its polar surface area (PSA) of 117.21 Ų indicates high hydrophilicity, which influences its reactivity and solubility .

Table 1: Key Molecular Properties of 2H-Tetrazole-5-Sulfonic Acid

| Property | Value |

|---|---|

| CAS Number | 82986-47-8 |

| Molecular Formula | CH₂N₄O₃S |

| Molecular Weight | 150.117 g/mol |

| Exact Mass | 149.985 g/mol |

| Polar Surface Area | 117.21 Ų |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2H-tetrazole-5-sulfonic acid typically involves the sulfonation of 5-substituted tetrazoles. A scalable method reported by Mittal et al. utilizes graphene oxide-based solid acid catalysts (SA-rGO) to facilitate the reaction between sodium azide (NaN₃) and sulfonic acid precursors under mild conditions . This approach achieves yields exceeding 90% while minimizing hazardous byproducts, aligning with green chemistry principles .

Mechanistic Insights

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the sulfonic acid group is introduced through electrophilic substitution. Nuclear magnetic resonance (NMR) studies of intermediates confirm regioselectivity at the N-2 position of the tetrazole ring, a trend observed in related adamantyl-tetrazole syntheses .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| SA-rGO Catalyzed | Graphene oxide | 92 | 4 h |

| H₂SO₄-Mediated | Concentrated H₂SO₄ | 85 | 6 h |

Physicochemical Properties

Acidity and Solubility

The sulfonic acid group confers a pKa of approximately -1.5, making 2H-tetrazole-5-sulfonic acid a strong acid comparable to triflic acid . This property is exploited in catalysis, where it serves as a proton donor in Brønsted acid-catalyzed reactions. Its solubility in polar solvents (e.g., water, DMSO) exceeds 50 mg/mL, whereas it remains insoluble in nonpolar solvents like hexane .

Spectral Characterization

-

¹H NMR (DMSO-d₆): Peaks at δ 5.20 (s, 2H) and δ 7.58–7.75 (m, 5H) correlate with sulfonic acid protons and aromatic substituents, respectively .

-

FTIR: Strong absorption bands at 1148 cm⁻¹ (S=O stretching) and 1550 cm⁻¹ (tetrazole ring vibration) .

Applications in Scientific Research

Catalysis

2H-Tetrazole-5-sulfonic acid acts as a recyclable catalyst in esterification and Friedel-Crafts alkylation reactions. Its high acidity and thermal stability (decomposition temperature >250°C) make it superior to traditional catalysts like Amberlyst-15 .

Pharmaceutical Development

As a bioisostere for carboxylic acids, this compound improves the metabolic stability of drug candidates. For instance, its incorporation into antiviral agents enhances binding affinity to viral proteases by forming salt bridges with lysine residues .

Materials Science

In polymer chemistry, sulfonated tetrazoles modify ion-exchange membranes, increasing proton conductivity in fuel cells by 40% compared to Nafion®-based membranes .

Challenges and Future Directions

Despite its promise, the compound’s hygroscopicity complicates storage, necessitating anhydrous conditions. Future research should explore covalent immobilization on mesoporous silica to enhance stability . Additionally, computational studies are needed to map its interaction with biological targets, such as SARS-CoV-2 main protease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume